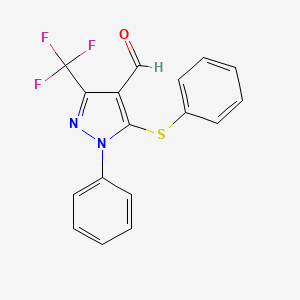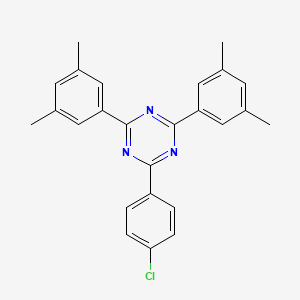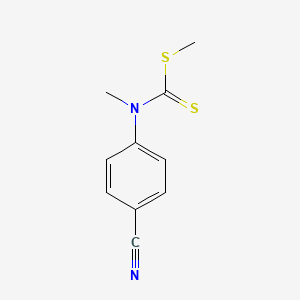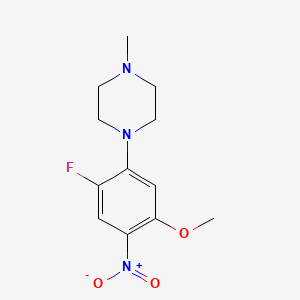
3-Amino-5-(3-isoquinolyl)pyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-(3-isoquinolyl)pyrazole Hydrochloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. The presence of an amino group at the 3-position and an isoquinoline moiety at the 5-position makes this compound particularly interesting for various scientific research applications .
Métodos De Preparación
The synthesis of 3-Amino-5-(3-isoquinolyl)pyrazole Hydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the condensation of 3-amino-5-(3-isoquinolyl)pyrazole with hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
3-Amino-5-(3-isoquinolyl)pyrazole Hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Amino-5-(3-isoquinolyl)pyrazole Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-(3-isoquinolyl)pyrazole Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The isoquinoline moiety may play a role in binding to specific receptors or enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
3-Amino-5-(3-isoquinolyl)pyrazole Hydrochloride can be compared with other similar compounds, such as:
3-Amino-5-methyl-1H-pyrazole: This compound has a methyl group instead of an isoquinoline moiety, which may result in different reactivity and applications.
3-Amino-5-phenylpyrazole:
The uniqueness of this compound lies in its specific structure, which combines the pyrazole ring with an isoquinoline moiety, offering distinct reactivity and potential for various applications.
Propiedades
Fórmula molecular |
C12H11ClN4 |
|---|---|
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
5-isoquinolin-3-yl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H10N4.ClH/c13-12-6-11(15-16-12)10-5-8-3-1-2-4-9(8)7-14-10;/h1-7H,(H3,13,15,16);1H |
Clave InChI |
ZRAGRCPGYTZPET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=NC(=CC2=C1)C3=CC(=NN3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)


![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)
![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)

![4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione](/img/structure/B13714251.png)
![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)




